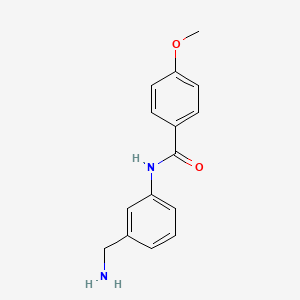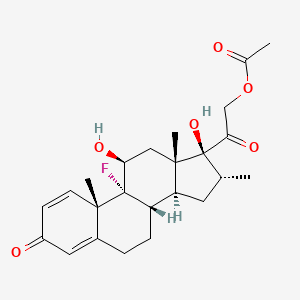
17-epi-Dexamethasone-21-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .
化学反应分析
Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
科学研究应用
Chemistry: In chemistry, 17-epi-Dexamethasone-21-acetate is used as a reference standard for analytical methods, including chromatography and spectroscopy .
Biology: In biological research, the compound is utilized to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also used in ocular research to model glaucoma and other eye conditions .
Industry: In the pharmaceutical industry, the compound is employed in the development and testing of new drug formulations and delivery systems .
作用机制
17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .
Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .
相似化合物的比较
Dexamethasone: A closely related compound with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with comparable therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .
属性
分子式 |
C24H31FO6 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1 |
InChI 键 |
AKUJBENLRBOFTD-WJSUBCRMSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


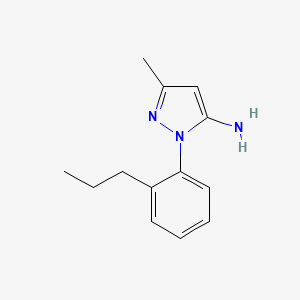
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)

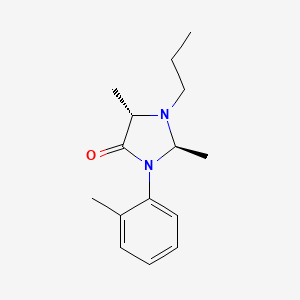
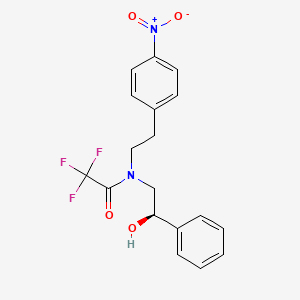
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
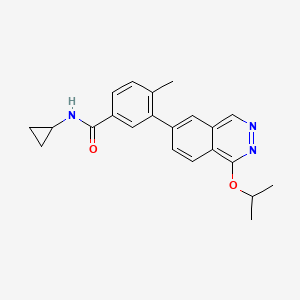
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
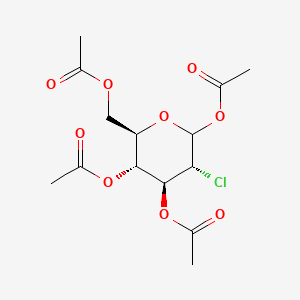
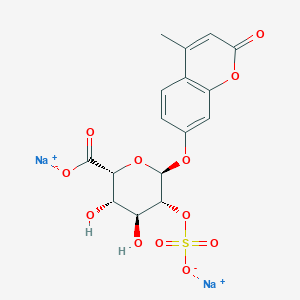
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
